3-Methoxycyclobutane-1,1-dicarboxylic acid
Description
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-methoxycyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-12-4-2-7(3-4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
OFAQHWPXYFBNJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclobutane-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methoxy-substituted cyclobutane derivatives with carboxylating agents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors and optimized catalytic systems. These methods aim to maximize efficiency and minimize waste, making the production process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Scientific Research Applications
Organic Synthesis
Intermediate in Organic Reactions
3-Methoxycyclobutane-1,1-dicarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations typical of dicarboxylic acids, such as esterification and amidation. The presence of the methoxy group may also influence the reactivity patterns, making it a valuable building block in synthetic organic chemistry.
Chemical Transformations
The compound can undergo several key reactions:
- Esterification : Reacting with alcohols to form esters.
- Reduction : Converting the carboxylic acid groups into alcohols or aldehydes.
- Decarboxylation : Removing carboxyl groups under specific conditions to yield simpler compounds.
Pharmaceutical Applications
Potential Drug Development
Due to its structural properties, this compound has potential applications in drug development. It can serve as a precursor for synthesizing pharmaceutical compounds that target various biological pathways. For instance, it has been explored in the context of developing compounds that act as melanin concentrating hormone receptor antagonists, which may have implications for treating metabolic disorders such as obesity and diabetes .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of derivatives of this compound. For example:
- Melanin Concentrating Hormone Receptor Antagonists : Research has shown that modifications of this compound can lead to compounds that effectively inhibit the binding of melanin concentrating hormone to its receptor, potentially aiding in metabolic disorder treatments .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Materials Science
Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer chemistry. Its dicarboxylic acid functionality allows for the formation of polyesters and other polymeric materials through condensation reactions. These materials can exhibit enhanced mechanical properties and thermal stability.
Table: Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Malonic Acid | CH₂(COOH)₂ | Known for its role as a metabolic inhibitor |
| Cyclobutane-1,1-dicarboxylic Acid | C₄H₄O₄ | Simpler structure without methoxy substitution |
| Meldrum's Acid | C₅H₆O₄ | Contains a ketone; used as an intermediate |
Mechanism of Action
The mechanism by which 3-Methoxycyclobutane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, influencing various physiological and biochemical outcomes .
Comparison with Similar Compounds
Structural Isomers: Cyclobutane-1,3-dicarboxylic Acid
Cyclobutane-1,3-dicarboxylic acid (C₆H₈O₄) is a positional isomer with carboxylic groups at the 1,3-positions. For example, trans-1,3-dicarboxylic acid derivatives exhibit distinct crystallographic properties and solubility profiles, making them suitable for coordination chemistry .
Table 1: Structural Comparison
*Estimated based on parent compound and substituent addition.
Substituent Variations: Ester vs. Methoxy Derivatives
3-Substituted cyclobutane-1,1-dicarboxylic acids demonstrate how functional groups modulate properties:
- 3-(Dodecanoyloxy)cyclobutane-1,1-dicarboxylic acid (3c): A long-chain ester derivative with 92% synthetic yield. Its lipophilicity improves drug-loading in platinum complexes (e.g., Kpt1/Kpt2), enhancing antitumor efficacy .
- 3-Methoxy derivative : The methoxy group’s electron-donating nature may accelerate electrophilic substitution reactions compared to ester groups.
Ring Size: Cyclopropane vs. Cyclobutane Derivatives
Smaller rings like cyclopropane-1,1-dicarboxylic acid exhibit higher ring strain, increasing reactivity. For example, chlorination of cyclopropane-1,1-dicarboxylic acid facilitates rapid derivatization for bioorthogonal imaging agents . In contrast, cyclobutane derivatives offer greater conformational flexibility, favoring applications in sustained-release drug formulations .
Biological Activity
3-Methoxycyclobutane-1,1-dicarboxylic acid (also known as 3-Methoxycyclobutanecarboxylic acid) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and implications for pharmaceutical applications.
- Chemical Formula : CHO
- CAS Number : 138-60-3
- Molecular Weight : 144.13 g/mol
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's cytotoxic effects were assessed using the MTT assay, a standard method for evaluating cell viability.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µg/ml) | % Viability at IC50 |
|---|---|---|
| HepG2 (Liver) | 42 | 67.7 |
| MCF-7 (Breast) | 100 | 78.14 |
| HaCaT (Keratinocyte) | 250 | 82.23 |
| NIH 3T3 (Fibroblast) | >500 | 96.11 |
The results indicate that HepG2 cells are particularly sensitive to the compound, while normal cells such as NIH 3T3 and HaCaT exhibit much lower susceptibility to its cytotoxic effects .
The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound disrupts critical cellular functions leading to programmed cell death .
Study on Marine-Derived Streptomyces
A notable study investigated the cytotoxic properties of bioactive compounds extracted from Streptomyces sp. VITSJK8, which included this compound as a primary focus. The findings revealed that this compound exhibited concentration-dependent cytotoxicity against HepG2 and MCF-7 cell lines while showing minimal toxicity towards normal cell lines .
This study highlights the potential of marine-derived actinomycetes in producing novel anticancer agents with selective toxicity profiles.
Discussion
The promising cytotoxic activity of this compound against cancer cell lines positions it as a candidate for further pharmacological exploration. Its selective action on malignant cells while sparing normal cells suggests a favorable therapeutic index, which is critical in drug development.
Future Research Directions
Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by the compound.
- Formulation Development : To explore potential delivery methods for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
